molecular formula C17H27NO7 B4043598 N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4043598
M. Wt: 357.4 g/mol
InChI Key: MMNIRTAODQNYGE-UHFFFAOYSA-N
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Description

This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has potential therapeutic applications in the treatment of various psychiatric disorders.

Scientific Research Applications

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications.

    Medicine: Explored for its potential in treating psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine involves several steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 2-bromoethanol.

    Etherification: 4-methoxyphenol reacts with 2-bromoethanol in the presence of a base to form 2-(4-methoxyphenoxy)ethanol.

    Further Etherification: The product is then reacted with 2-bromoethylamine to form N-[2-(4-methoxyphenoxy)ethoxy]ethylamine.

    Amine Alkylation: This intermediate undergoes alkylation with 2-bromobutane to yield N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine.

    Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Yields amines and alcohols.

    Substitution: Forms various substituted derivatives.

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and function.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar in having ethoxy groups but differs in its amine structure.

Uniqueness

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific combination of functional groups, which confer its selective serotonin reuptake inhibition properties. This makes it distinct from other compounds with similar structures but different pharmacological profiles.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-4-13(2)16-9-10-18-11-12-19-15-7-5-14(17-3)6-8-15;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNIRTAODQNYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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